4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
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Overview
Description
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound that features both indole and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multi-step organic reactions. One common method includes the alkylation of indole derivatives followed by quaternization of the pyridinium ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethylamine derivatives.
Scientific Research Applications
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridinium ring can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide
- (2-Indol-3-ylethyl)((2,3,4,5,6-pentamethylphenyl)sulfonyl)amine
- (2-Indol-3-ylethyl)((4-methylphenyl)sulfonyl)amine
Uniqueness
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is unique due to its combination of indole and pyridinium structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
21199-25-7 |
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Molecular Formula |
C21H29Br2N3 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
3-[4-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H29N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-8,11-12,14-15,17,22H,6,9-10,13,16H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
MWLHSMMCWPOORG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCC2=CNC3=CC=CC=C32.[Br-].[Br-] |
Origin of Product |
United States |
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